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molecular formula C10H14ClNO B8395919 1-(4-Chloro-2-methyl-phenyl)amino-3-hydroxy-propane

1-(4-Chloro-2-methyl-phenyl)amino-3-hydroxy-propane

Cat. No. B8395919
M. Wt: 199.68 g/mol
InChI Key: YSYRREIAOIFCLI-UHFFFAOYSA-N
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Patent
US06340687B1

Procedure details

A mixture of 4-chloro-2-methylaniline (35.7 g) and 3-bromo-1-propanol (8.75 g) was heated at 100° C. under nitrogen for 1 hour. After cooling, a solid mass formed which was partitioned between dichloromethane and 1N sodium hydroxide. The organic layer was washed with brine, dried over anhydrous potassium carbonate and concentrated in vacuo to give a brown oil. The crude material was dissolved in dichloromethane and absorbed onto a column of Merck-60 flash silica gel. Elution with a solvent gradient (from 100% dichloromethane to 95:5 dichloromethane-methanol) provided the title product (18.0 g, 90%) as a brown oil, which was used as such in the next step.
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
8.75 g
Type
reactant
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.Br[CH2:11][CH2:12][CH2:13][OH:14]>ClCCl>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH2:11][CH2:12][CH2:13][OH:14])=[C:4]([CH3:9])[CH:3]=1

Inputs

Step One
Name
Quantity
35.7 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)C
Name
Quantity
8.75 g
Type
reactant
Smiles
BrCCCO
Step Two
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
a solid mass formed which
CUSTOM
Type
CUSTOM
Details
was partitioned between dichloromethane and 1N sodium hydroxide
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
absorbed onto a column of Merck-60 flash silica gel
WASH
Type
WASH
Details
Elution with a solvent gradient (from 100% dichloromethane to 95:5 dichloromethane-methanol)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)NCCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 143.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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